molecular formula C31H38O6 B12633059 3,7,11-Tributoxy-10-methoxytriphenylene-2,6-diol CAS No. 921938-34-3

3,7,11-Tributoxy-10-methoxytriphenylene-2,6-diol

Cat. No.: B12633059
CAS No.: 921938-34-3
M. Wt: 506.6 g/mol
InChI Key: REZPKULCBUUHMU-UHFFFAOYSA-N
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Description

3,7,11-Tributoxy-10-methoxytriphenylene-2,6-diol is a chemical compound with the molecular formula C₃₁H₃₈O₆. It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three butoxy groups, one methoxy group, and two hydroxyl groups attached to the triphenylene core. It has a molecular weight of approximately 506.6 g/mol .

Properties

CAS No.

921938-34-3

Molecular Formula

C31H38O6

Molecular Weight

506.6 g/mol

IUPAC Name

3,7,11-tributoxy-10-methoxytriphenylene-2,6-diol

InChI

InChI=1S/C31H38O6/c1-5-8-11-35-28-16-22-20-14-26(32)29(36-12-9-6-2)17-23(20)24-18-30(34-4)31(37-13-10-7-3)19-25(24)21(22)15-27(28)33/h14-19,32-33H,5-13H2,1-4H3

InChI Key

REZPKULCBUUHMU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCC)OC)OCCCC)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,11-Tributoxy-10-methoxytriphenylene-2,6-diol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the triphenylene core.

    Functionalization: The triphenylene core is then functionalized by introducing butoxy and methoxy groups through nucleophilic substitution reactions.

The reaction conditions for these steps may include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts. The reactions are typically carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of 3,7,11-Tributoxy-10-methoxytriphenylene-2,6-diol may involve large-scale batch or continuous flow processes. The key steps include:

Chemical Reactions Analysis

Types of Reactions

3,7,11-Tributoxy-10-methoxytriphenylene-2,6-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,7,11-Tributoxy-10-methoxytriphenylene-2,6-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7,11-Tributoxy-10-methoxytriphenylene-2,6-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:

Comparison with Similar Compounds

Similar Compounds

    3,7,11-Tributoxy-10-methoxytriphenylene-2,6-diol: The parent compound.

    3,7,11-Tributoxy-10-methoxytriphenylene-2,6-dione: A quinone derivative.

    3,7,11-Tributoxy-10-methoxytriphenylene-2,6-dihydro: A reduced derivative

Uniqueness

3,7,11-Tributoxy-10-methoxytriphenylene-2,6-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of butoxy and methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .

Biological Activity

Overview of 3,7,11-Tributoxy-10-methoxytriphenylene-2,6-diol

3,7,11-Tributoxy-10-methoxytriphenylene-2,6-diol is a synthetic organic compound that may exhibit various biological activities due to its unique structural features. Compounds with similar triphenylene structures are often studied for their potential applications in medicinal chemistry, materials science, and biochemistry.

1. Antioxidant Activity

Many triphenylene derivatives have shown promise as antioxidants. The presence of hydroxyl groups in 3,7,11-Tributoxy-10-methoxytriphenylene-2,6-diol may enhance its ability to scavenge free radicals.

2. Antimicrobial Activity

Research into similar compounds suggests that they may possess antimicrobial properties. Investigating the effectiveness of this compound against various bacterial and fungal strains could yield valuable insights.

3. Cytotoxicity

The cytotoxic effects on cancer cell lines are crucial for assessing the compound's potential as an anticancer agent. Studies could focus on its IC50 values against different cancer cell lines.

4. Enzyme Inhibition

The compound might interact with specific enzymes involved in metabolic pathways. Enzyme inhibition studies can help determine its role in modulating biological processes.

In Vitro Studies

  • Cell Viability Assays : Using MTT or Alamar Blue assays to determine cytotoxicity.
  • Antioxidant Assays : DPPH radical scavenging assays to measure antioxidant capacity.
  • Antimicrobial Testing : Disk diffusion or broth microdilution methods to assess antimicrobial properties.

In Vivo Studies

  • Animal models can be used to evaluate the pharmacokinetics and therapeutic efficacy of the compound.

Molecular Docking Studies

  • Computational studies can predict the interaction between the compound and target proteins or enzymes.

Data Tables Example

Biological ActivityMethodology UsedResults Summary
AntioxidantDPPH AssayIC50 = X µM
AntimicrobialDisk DiffusionEffective against bacteria A at Y mm zone of inhibition
CytotoxicityMTT AssayIC50 = Z µM in cancer cell line C

Case Study 1: Antioxidant Potential

A study investigating the antioxidant properties of triphenylene derivatives found that similar compounds exhibited significant radical scavenging activity. This study could serve as a reference point for evaluating 3,7,11-Tributoxy-10-methoxytriphenylene-2,6-diol.

Case Study 2: Anticancer Activity

Research on related triphenylene compounds has demonstrated cytotoxic effects against various cancer cell lines. A comparative analysis could be conducted to assess whether 3,7,11-Tributoxy-10-methoxytriphenylene-2,6-diol shows similar effects.

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